(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM

Catalog No.
S1505014
CAS No.
12146-37-1
M.F
C11H8MoO4
M. Wt
300.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBD...

CAS Number

12146-37-1

Product Name

(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;carbon monoxide;molybdenum

Molecular Formula

C11H8MoO4

Molecular Weight

300.1 g/mol

InChI

InChI=1S/C7H8.4CO.Mo/c1-2-7-4-3-6(1)5-7;4*1-2;/h1-4,6-7H,5H2;;;;;

InChI Key

UZHYHBPCAGKHGZ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo]

Application in Electroanalytical Chemistry

Scientific Field: This application falls under the field of Electroanalytical Chemistry .

Summary of the Application: The compound (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) can be used to modify multiwalled carbon nanotubes (MWCNTs) paste electrode. This modified electrode can then be used for the determination of Cu (II) by square wave anodic stripping voltammetry .

Methods of Application: The compound is used to modify a paste electrode made of multiwalled carbon nanotubes (MWCNTs). The modified electrode is then used in a technique called square wave anodic stripping voltammetry to determine the concentration of Cu (II) ions .

(Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) is an organometallic compound featuring a bicyclic diene structure coordinated to a molybdenum center. Its molecular formula is C₁₁H₈MoO₄, with a molecular weight of approximately 300.12 g/mol. The compound typically appears as a tan to yellow-green powder and is recognized for its unique structural properties that facilitate various chemical interactions and applications in catalysis and materials science .

, primarily involving coordination chemistry and catalysis. The tetracarbonyl group allows it to act as a Lewis acid, facilitating electrophilic reactions. Notably, it can undergo:

  • Alkylation reactions: where it can react with alkyl halides to form alkylated derivatives.
  • Hydroformylation: where it can catalyze the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes.
  • Oxidative addition: allowing the formation of new metal-carbon bonds, which is crucial in transition metal chemistry.

The reactivity of (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) makes it a valuable compound in synthetic organic chemistry .

Several methods exist for synthesizing (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0):

  • Direct synthesis from molybdenum carbonyl complexes: This involves reacting molybdenum carbonyl with bicyclo[2.2.1]hepta-2,5-diene under controlled conditions.
  • Reduction methods: Starting from molybdenum oxides or other precursors, reduction with suitable reducing agents can yield the desired complex.
  • Coordination chemistry techniques: Utilizing ligands that stabilize the molybdenum center while allowing the incorporation of the bicyclic diene structure.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .

(Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) has several noteworthy applications:

  • Catalysis: It is used as a catalyst in organic reactions such as hydroformylation and alkylation processes.
  • Material Science: The compound can be utilized in the development of advanced materials due to its unique electronic properties.
  • Research: It serves as a tool in proteomics and other biochemical studies to explore metal-ligand interactions and their biological implications .

Interaction studies involving (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) focus on its behavior in various chemical environments and its reactivity with different substrates. These studies often examine how the compound interacts with organic molecules and biomolecules, revealing insights into its catalytic mechanisms and potential biological roles.

Such investigations are essential for understanding how modifications to the ligand environment can influence the reactivity and selectivity of this organometallic compound in various applications .

Several compounds share structural or functional similarities with (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0). Here are some notable examples:

Compound NameMolecular FormulaKey Features
Molybdenum, (2,5-norbornadienyl)tetracarbonylC₁₁H₈MoO₄Similar diene structure; used in similar reactions
Bicyclo[3.3.0]octa-3,6-diene tetracarbonylmolybdenumC₁₂H₈MoO₄Different bicyclic structure; unique reactivity
Rhodium(II) acetateC₄H₃O₂RhTransition metal complex; different catalytic properties

These compounds highlight the uniqueness of (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) through its specific bicyclic structure and coordination capabilities, which influence its reactivity and applications in catalysis and materials science .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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